molecular formula C25H20F3N5O2 B1193382 NVP-AHT202

NVP-AHT202

Cat. No.: B1193382
M. Wt: 479.46
InChI Key: KVSDZLMEWPSKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NVP-AHT202 is a kinase inhibitor developed during structural optimization efforts targeting the Abl kinase domain. It belongs to the reverse-amide chemical series, where a hydroxyl group was incorporated to interact with Asp381, a critical residue in the DFG-out binding pocket . This modification aimed to enhance kinase inhibition while retaining the methylphenyl-(pyridinyl-pyrimidinyl)-amine moiety inherited from imatinib, a first-generation Abl inhibitor. This compound demonstrated excellent kinase inhibition profiles, with IC50 values in the nanomolar range against c-Abl, comparable to other lead compounds in its class .

Properties

Molecular Formula

C25H20F3N5O2

Molecular Weight

479.46

IUPAC Name

N-(3-(Hydroxymethyl)-5-(trifluoromethyl)phenyl)-4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide

InChI

InChI=1S/C25H20F3N5O2/c1-15-4-5-17(23(35)31-20-10-16(14-34)9-19(12-20)25(26,27)28)11-22(15)33-24-30-8-6-21(32-24)18-3-2-7-29-13-18/h2-13,34H,14H2,1H3,(H,31,35)(H,30,32,33)

InChI Key

KVSDZLMEWPSKIY-UHFFFAOYSA-N

SMILES

O=C(NC1=CC(C(F)(F)F)=CC(CO)=C1)C2=CC=C(C)C(NC3=NC=CC(C4=CC=CN=C4)=N3)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AHT202;  AHT 202;  AHT-202;  NVP-AHT202;  NVP AHT202;  NVPAHT202

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare NVP-AHT202 with structurally or functionally related kinase inhibitors, focusing on binding interactions, efficacy, selectivity, and drugability.

Table 1: Comparative Analysis of this compound and Similar Compounds

Compound Structural Features Binding Interactions Kinase Inhibition (IC50) Selectivity Drugability
This compound Reverse-amide with hydroxyl group Targets Asp381 in DFG-out pocket <100 nM (c-Abl) High Poor (low solubility, metabolic instability)
Imatinib Methylbenzene group Binds gatekeeper region; poor DFG-out fit ~250 nM (c-Abl) Moderate Good (approved drug)
Nilotinib Optimized imidazole scaffold Enhanced hydrogen bonding to Glu286/Ala381 ~5 nM (c-Abl) High Good (approved drug)
PD180970 Dichlorophenyl group Fits gatekeeper pocket; ignores DFG-out ~10 nM (c-Abl) Low Moderate
NVP-AFG210 Pyrimidine-urea derivative High shape complementarity to DFG-out pocket <50 nM (c-Abl) High Moderate
AEG082 Ortho-substituted benzene Utilizes gatekeeper and ATP pockets ~20 nM (c-Abl) Moderate Good

Key Findings

Binding Site Utilization this compound and NVP-AFG210 exhibit strong interactions with the DFG-out pocket, a conformationally flexible region critical for inhibiting resistant Abl mutants. The hydroxyl group in this compound enables a hydrogen bond with Asp381, improving target affinity but introducing steric hindrance that compromises solubility .

Kinase Inhibition Efficacy

  • This compound achieves sub-100 nM IC50 values against c-Abl, outperforming imatinib (~250 nM) but lagging behind nilotinib (~5 nM) and NVP-AFG210 (<50 nM) .
  • Unlike sulfonamide derivatives (inactive in the same series), this compound retains potency due to its optimized reverse-amide scaffold .

Selectivity and Resistance Profiles

  • This compound’s hydroxyl group enhances selectivity by avoiding off-target interactions common in less-specific inhibitors like PD180970 .
  • Imatinib and nilotinib, despite higher drugability, are prone to resistance mutations (e.g., T315I), whereas DFG-out binders like this compound may circumvent such issues .

Drugability Challenges

  • This compound’s poor solubility and metabolic stability contrast sharply with imatinib and nilotinib, which were optimized for pharmacokinetics during clinical development .
  • Structural modifications in NVP-AFG210 and AEG082 improved drugability without sacrificing affinity, highlighting a trade-off this compound failed to resolve .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NVP-AHT202
Reactant of Route 2
Reactant of Route 2
NVP-AHT202

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.